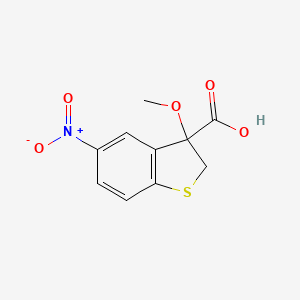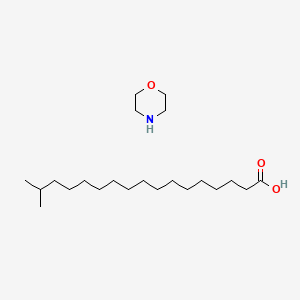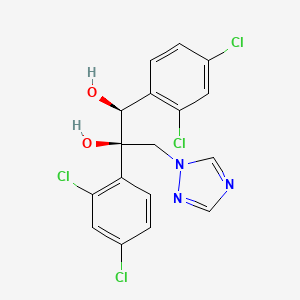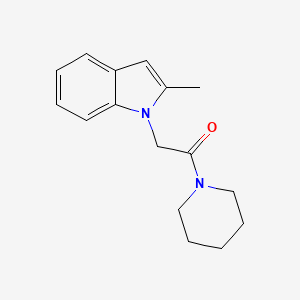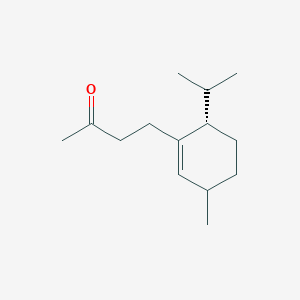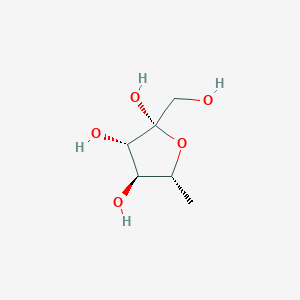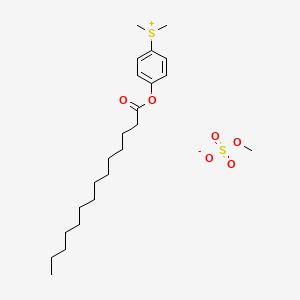
Potassium 5-chloro-2-methoxyphenyl-N-nitrosoamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 5-chloro-2-methoxyphenyl-N-nitrosoamide is a chemical compound with the molecular formula C7H6ClKN2O2 It is known for its unique structure, which includes a nitroso group attached to an amide, and a potassium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-chloro-2-methoxyphenyl-N-nitrosoamide typically involves the reaction of 5-chloro-2-methoxyaniline with nitrous acid in the presence of potassium hydroxide. The reaction conditions usually require a controlled temperature to ensure the stability of the nitroso group. The general reaction can be represented as follows:
5-chloro-2-methoxyaniline+HNO2+KOH→Potassium 5-chloro-2-methoxyphenyl-N-nitrosoamide+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 5-chloro-2-methoxyphenyl-N-nitrosoamide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of 5-chloro-2-methoxyphenyl-N-nitroamide.
Reduction: Formation of 5-chloro-2-methoxyphenylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Potassium 5-chloro-2-methoxyphenyl-N-nitrosoamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitroso compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of Potassium 5-chloro-2-methoxyphenyl-N-nitrosoamide involves the interaction of the nitroso group with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The molecular targets and pathways involved are still under investigation, but the compound’s reactivity with nucleophiles is a key aspect of its mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-2-methoxyphenylamine: Similar structure but lacks the nitroso group.
5-chloro-2-methoxyphenyl-N-nitroamide: Similar structure but with a nitro group instead of a nitroso group.
2-chloro-5-methoxyphenylboronic acid: Similar aromatic structure but with a boronic acid group.
Uniqueness
Potassium 5-chloro-2-methoxyphenyl-N-nitrosoamide is unique due to the presence of both a nitroso group and a potassium ion. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
85631-93-2 |
|---|---|
Formule moléculaire |
C7H6ClKN2O2 |
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
potassium;(5-chloro-2-methoxyphenyl)-nitrosoazanide |
InChI |
InChI=1S/C7H7ClN2O2.K/c1-12-7-3-2-5(8)4-6(7)9-10-11;/h2-4H,1H3,(H,9,11);/q;+1/p-1 |
Clé InChI |
CYSITZHKMIFAAA-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)[N-]N=O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


